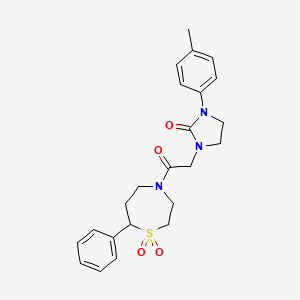
1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C17H18N2O3S, with a molecular weight of approximately 330.4 g/mol. Its structure includes a thiazepan ring and an imidazolidinone moiety, which are critical for its biological interactions.
Antioxidant Properties
Recent studies have indicated that compounds containing dioxido-thiazepan structures exhibit significant antioxidant activity. The antioxidant capacity is often measured through assays that evaluate the ability to scavenge free radicals or reduce oxidative stress markers. For instance, similar compounds have been shown to protect against oxidative damage in various biological models .
Antimicrobial Effects
Preliminary investigations suggest that this compound may possess antimicrobial properties. The thiazepan ring is known to enhance the lipophilicity of compounds, potentially allowing them to penetrate bacterial membranes more effectively. In vitro studies are needed to confirm these effects against specific bacterial strains.
Cytotoxicity and Anticancer Activity
There is emerging evidence that thiazepan derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cells, suggesting a possible mechanism involving the disruption of cellular signaling pathways related to growth and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The dioxido group contributes to the compound's ability to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways, thereby protecting cellular components from damage.
- Cell Cycle Arrest : Evidence suggests that thiazepan derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Study 1: Antioxidant Efficacy
A study conducted on a related thiazepan derivative demonstrated significant reductions in lipid peroxidation levels in rat models exposed to oxidative stress. The treatment group showed lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to controls .
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines treated with a structurally similar compound revealed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
科学研究应用
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have highlighted the antimicrobial properties of thiazepane derivatives. The incorporation of the dioxido group is believed to enhance the binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents.
- Case Study: A derivative of thiazepane was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in vitro .
-
Anticancer Properties
- The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Research indicates that thiazepane derivatives can induce apoptosis in cancer cells.
- Case Study: In vitro studies on human breast cancer cell lines showed that derivatives similar to this compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis .
-
Antitubercular Activity
- The compound has shown promise in targeting Mycobacterium tuberculosis. Its mechanism may involve inhibition of key enzymes necessary for mycobacterial survival.
- Case Study: A related thiazepane derivative was tested against M. tuberculosis H37Rv, exhibiting potent antitubercular activity with an IC50 value comparable to standard treatments .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for structural confirmation.
属性
IUPAC Name |
1-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)26-14-13-25(23(26)28)17-22(27)24-12-11-21(31(29,30)16-15-24)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANMUSOSYBPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














